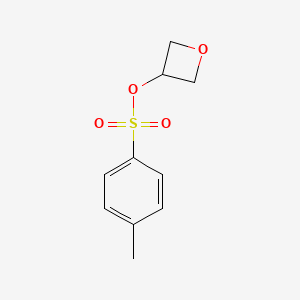

Oxetan-3-yl 4-methylbenzenesulfonate

Overview

Description

Oxetan-3-yl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C10H12O4S . It has a molecular weight of 228.27 . The compound is a solid at room temperature .

Synthesis Analysis

The synthesis of this compound can be achieved through a reaction involving triethylamine in water at 20°C for 18 hours . In this process, p-toluenesulfonyl chloride is added to a solution of the compound and triethylamine in methylene chloride . The reaction mixture is stirred at room temperature overnight . After this time, the reaction is quenched with saturated aqueous sodium bicarbonate and extracted with methylene chloride . The resulting residue is then purified by column chromatography to yield the product .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12O4S/c1-8-2-4-10 (5-3-8)15 (11,12)14-9-6-13-7-9/h2-5,9H,6-7H2,1H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

In one experiment, this compound was used in a reaction with 3- (2- (difluoromethoxy)-5-methylpyridin-3-yl)phenol in DMF . The reaction mixture was stirred at 60°C for 8 hours .Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a molar refractivity of 54.17 and a topological polar surface area (TPSA) of 60.98 Ų . The compound is soluble, with a solubility of 1.63 mg/ml or 0.00713 mol/l .Scientific Research Applications

Antioxidant and Corrosion Inhibitors

Oxetan-3-yl 4-methylbenzenesulfonate derivatives have been evaluated as antioxidants and corrosion inhibitors, particularly for lubricating oils. Certain compounds, including those relatedto this compound, exhibited significant antioxidant activity. These compounds were also assessed for their optimum concentrations in oil, demonstrating effective application in enhancing the lifespan and efficiency of lubricating oils (Habib, Hassan, & El‐Mekabaty, 2014).

Molecular and Vibrational Analysis

Ab initio quantum chemical methods have been employed to study the structure and vibrational modes of the 4-methylbenzenesulfonate anion, a component related to this compound. This study aids in understanding the molecular behavior and interactions of these compounds, which is crucial for their application in various fields, including material science and pharmaceuticals (Ristova, Pejov, Žugić, & Šoptrajanov, 1999).

Synthesis and Chemical Transformations

The synthesis and transformation of compounds involving this compound have been explored in various studies. These include unusual ring-expansion processes and the creation of novel compounds with potential interest to medicinal chemists. Such research opens avenues for the development of new drugs and therapeutic agents (Kolluri, Zhang, Singh, & Duncton, 2018).

Inhibitory Effects on Allergic Inflammatory Responses

Research has shown that certain derivatives of this compound possess inhibitory effects on allergic inflammatory responses. This suggests their potential use in developing anti-inflammatory and anti-allergic drugs, particularly by regulating mast cell degranulation and associated signaling pathways (Yoo, Lee, & Lee, 2017).

Development of Pharmaceutically Significant Compounds

A novel route for synthesizing3-substituted oxetan-3-yl methyl alcohols from readily available malonates has been developed, demonstrating the versatility and pharmaceutical significance of oxetan-3-yl derivatives. This advancement in synthetic methods is vital for the efficient creation of a range of oxetanes, which are important in drug discovery and development (Boyd & Davies, 2014).

Reactivity with Various Nucleophiles

Systematic studies have explored the reactivity of derivatives similar to this compound with different classes of nucleophiles. Understanding the reactivity patterns of these compounds is crucial for their application in organic synthesis and drug design (Forcellini, Hemelaere, Desroches, & Paquin, 2015).

Gold-catalyzed Synthesis

The gold-catalyzed synthesis of various oxetan-3-ones from readily available propargylic alcohols has been developed. This process, which is notable for its simplicity and efficiency, has significant implications in the field of drug discovery, especially in the synthesis of oxetan-3-yl derivatives (Ye, He, & Zhang, 2010).

Safety and Hazards

The compound is classified with the signal word “Warning” and has hazard statements H315, H319, H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements P261, P305, P338, P351 advise avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes (P305+P338+P351) .

Mechanism of Action

Target of Action

Oxetan-3-yl 4-methylbenzenesulfonate, also known as TOLUENE-4-SULFONIC ACID OXETAN-3-YL ESTER, is a complex organic compound . It is often used as a building block in organic synthesis , suggesting that its targets could vary depending on the specific reactions it is involved in.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in . As a reagent in organic synthesis, it contributes to the formation of new compounds, which could have a wide range of effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include the reaction conditions (such as temperature and pH), the presence of other reactants, and the specific method used for the synthesis.

properties

IUPAC Name |

oxetan-3-yl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-9-6-13-7-9/h2-5,9H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFWNFVHKAJOSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00522636 | |

| Record name | Oxetan-3-yl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26272-83-3 | |

| Record name | Oxetan-3-yl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxetan-3-yl 4-methylbenzene-1-sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile](/img/structure/B1316703.png)

![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)

![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)

![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)